3-ethyl 7-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate
Overview
Description
3-ethyl 7-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl 7-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the use of microwave-assisted protocols to achieve high yields. For instance, the reaction of 7-arylpyrazolo[1,5-a]pyrimidine with suitable electrophiles under microwave irradiation can lead to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-ethyl 7-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-halosuccinimides (NXS) as halogen sources at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-ethyl 7-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential use in drug design.
Industry: Utilized in the development of materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 3-ethyl 7-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s effects are mediated through various molecular pathways, including signal transduction and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Methyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]-pyrimidine-2-carboxylate
Uniqueness
3-ethyl 7-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-O-ethyl 7-O-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-3-24-16(21)12-10-18-20-14(17(22)23-2)9-13(19-15(12)20)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNRGCBVTROWLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(=O)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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